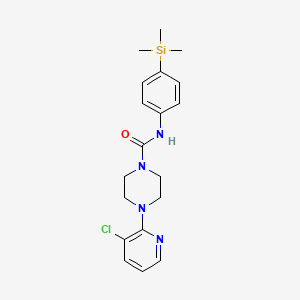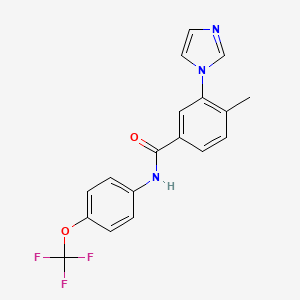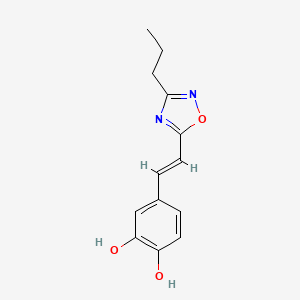
4-(3-chloropyridin-2-yl)-N-(4-trimethylsilylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25666693-Compound-106 is a novel chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. It is primarily studied for its effects on pain management, particularly in conditions such as neuropathic pain, inflammatory pain, and osteoarthritis pain . The compound is known for its ability to interact with specific molecular targets, making it a promising candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-106 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the core structure of PMID25666693-Compound-106.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, and distillation to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of PMID25666693-Compound-106 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: Large quantities of raw materials are processed in batches, with each batch undergoing the same series of reactions and purification steps.
Continuous Flow Processing: For higher efficiency, continuous flow processing may be employed, where the reactants are continuously fed into the reactor, and the product is continuously collected.
Chemical Reactions Analysis
Types of Reactions: PMID25666693-Compound-106 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Scientific Research Applications
PMID25666693-Compound-106 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule in studies of reaction mechanisms and chemical synthesis.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being investigated for its potential to treat pain-related conditions, including neuropathic pain and inflammatory pain.
Industry: In the pharmaceutical industry, PMID25666693-Compound-106 is explored for its potential to be developed into new pain management drugs.
Mechanism of Action
The mechanism of action of PMID25666693-Compound-106 involves its interaction with specific molecular targets, such as transient receptor potential cation channel subfamily V member 1 (TRPV1) . This interaction leads to the modulation of ion channels and the inhibition of pain signals. The compound also affects various signaling pathways, including those involving calcium ions and protein kinases, which contribute to its analgesic effects.
Comparison with Similar Compounds
PMID25666693-Compound-106 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Capsaicin: Known for its ability to activate TRPV1 and provide pain relief.
CNTX-4975: A clinical trial drug for pain management.
DWP-05195: Another compound in clinical trials for neuropathic pain.
The uniqueness of PMID25666693-Compound-106 lies in its specific molecular interactions and the potential for fewer side effects compared to other pain management drugs.
Properties
Molecular Formula |
C19H25ClN4OSi |
|---|---|
Molecular Weight |
389.0 g/mol |
IUPAC Name |
4-(3-chloropyridin-2-yl)-N-(4-trimethylsilylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H25ClN4OSi/c1-26(2,3)16-8-6-15(7-9-16)22-19(25)24-13-11-23(12-14-24)18-17(20)5-4-10-21-18/h4-10H,11-14H2,1-3H3,(H,22,25) |
InChI Key |
VOWXQOSAQUYVQK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-1-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one](/img/structure/B10834124.png)
![N-[(4-chlorophenyl)methyl]-3,5,11,14,16-pentazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),2,4,6,8(13),9,11,16,18-nonaen-4-amine](/img/structure/B10834137.png)

![N-(5-(3,5-difluorophenylthio)-1-H-pyrazolo[3,4-b]pyridine-3-yl)-4-(4-methylpiperazine-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide](/img/structure/B10834163.png)
![N-[4-[(2R,4R,4aS,8aR)-4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl]pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide](/img/structure/B10834169.png)

![N-[5-[(3,5-difluorophenyl)methyl]-2H-pyrazolo[3,4-b]pyridin-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide](/img/structure/B10834183.png)

![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3S)-3-phenylcyclopentyl]urea](/img/structure/B10834192.png)
![N-(1,3-benzothiazol-2-yl)-4-[5-[(2S)-2,3-dihydroxypropyl]-3-fluoropyridin-2-yl]benzamide](/img/structure/B10834196.png)
![4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834209.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B10834210.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-phenylcyclopentyl]urea](/img/structure/B10834217.png)
![5-fluoro-1-(pyridin-4-ylmethyl)-N-(1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-7-yl)indole-2-carboxamide](/img/structure/B10834220.png)
